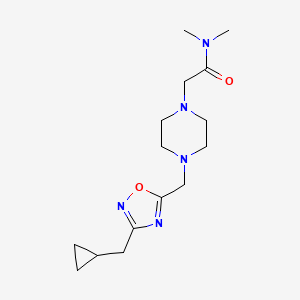![molecular formula C16H20N6 B3817197 N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrazinamine](/img/structure/B3817197.png)
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrazinamine
Descripción general
Descripción
1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been studied for their potential as anticancer agents . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds . For example, one strategy for the synthesis of substituted furazans includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .Molecular Structure Analysis
The structures of 1,2,4-triazole derivatives are often confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives can lead to a variety of products. For instance, the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide can lead to the synthesis of the corresponding nitro, azo, and methylene dinitramine substituted furazans .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary. Some compounds synthesized are thermally stable, exhibit acceptable densities and optimal oxygen balance .Mecanismo De Acción
While the specific mechanism of action for “N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrazinamine” is not known, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . Molecular docking studies are often done to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .
Safety and Hazards
Direcciones Futuras
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . 1,2,4-Triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Propiedades
IUPAC Name |
N-[3-(1,2,4-triazol-1-yl)-1-adamantyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-2-19-14(8-17-1)21-15-4-12-3-13(5-15)7-16(6-12,9-15)22-11-18-10-20-22/h1-2,8,10-13H,3-7,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMZUZSVDHOHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)NC5=NC=CN=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S,4R)-1-methyl-4-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}amino)pyrrolidine-2-carboxylate](/img/structure/B3817126.png)
![3-chloro-N-(2-hydroxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3817142.png)
![3-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-2-yl}-5-isopropylisoxazole](/img/structure/B3817150.png)
![4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine](/img/structure/B3817151.png)



![2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-N-propylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3817189.png)


![1-[3-(methylthio)propyl]-4-phenyl-5-propyl-1H-imidazole](/img/structure/B3817222.png)
![N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B3817223.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3817234.png)
![8-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3817238.png)
